molecular formula C19H16N6O4 B2598300 9-(3,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898443-25-9

9-(3,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2598300
CAS No.: 898443-25-9
M. Wt: 392.375
InChI Key: ANFLRQMVMFVYRV-UHFFFAOYSA-N
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Description

Research Use Only: This product is for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Compound Overview: 9-(3,4-Dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide is a synthetically designed purine derivative. Purines are fundamental pharmacophores in medicinal chemistry, serving as core structures in a wide range of bioactive molecules and providing a versatile scaffold for the development of novel therapeutic agents . The specific biological activity of this compound is a subject of ongoing research, but its structure offers insights into its potential research applications. Potential Research Applications & Value: Based on its molecular architecture and the known properties of closely related analogs, this compound is of significant interest for early-stage drug discovery and biochemical research. Key areas of investigation may include: Kinase Inhibition: Structurally similar 9H-purine derivatives have been identified as potent, irreversible covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are attractive targets for cancer therapy . The pyridin-4-yl moiety at the 2-position is a critical feature often explored for its ability to interact with enzyme active sites. Purinergic Signaling: The purine core is intrinsic to the purinergic signaling system, a major regulatory network controlling immunity, inflammation, and organ function . Compounds based on this scaffold can be valuable tools for probing P2X, P2Y, and adenosine receptors in models of immune-mediated inflammatory diseases (IMIDs). Enzyme Target Exploration: Purine derivatives are also investigated as inhibitors of enzymes like xanthine oxidase (XO), a key enzyme in purine metabolism . Inhibition of XO is a validated therapeutic strategy for conditions like hyperuricemia and gout. Structural Features: This molecule incorporates several key functional groups: a purine-6-carboxamide core, an 8-oxo (keto) group, a 3,4-dimethoxyphenyl substituent at the 9-position, and a pyridin-4-yl ring at the 2-position. The dimethoxyphenyl group is a common feature in compounds with diverse biological activities, while the pyridine ring can enhance solubility and provide a vector for target binding. Researchers can leverage this complex structure to study structure-activity relationships (SAR) and design new chemical entities.

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4/c1-28-12-4-3-11(9-13(12)29-2)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)10-5-7-21-8-6-10/h3-9H,1-2H3,(H2,20,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFLRQMVMFVYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the purine core, followed by the introduction of the dimethoxyphenyl and pyridinyl groups through various organic reactions. Key steps may include:

    Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Pyridinyl Group: This can be done using nucleophilic substitution reactions or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

9-(3,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.

    Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as a potential drug candidate.

    Industry: The compound can be used in the development of new materials with specific properties, such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituents at positions 2 and 9, which influence physicochemical properties and bioactivity. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Position 2 Substituent Position 9 Substituent Molecular Formula Molecular Weight (g/mol) Applications
Target Compound Pyridin-4-yl 3,4-Dimethoxyphenyl C₁₈H₁₆N₅O₄ 366.35 Organic synthesis, bio-evaluation
2-Methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide (CAS 64440-99-9) Methyl 4-Methylphenyl C₁₄H₁₃N₅O₂ 283.29 Organic synthesis
9-(3,4-Dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898447-01-3) 3,4-Dimethylphenyl C₁₄H₁₃N₅O₂ 283.29 Nucleic acid research
9-(4-Ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-Methylphenyl 4-Ethoxyphenyl Not specified Undisclosed (PubChem entry)
Key Observations:

Substituent Effects on Molecular Weight : The target compound’s pyridin-4-yl and dimethoxyphenyl groups increase its molecular weight (366.35 g/mol) compared to analogs with methyl or ethoxy substituents (~283 g/mol) .

methoxy) .

Synthetic Routes :

  • The target compound employs S-alkylation for sulfur incorporation, whereas analogs like CAS 64440-99-9 may utilize direct alkylation or coupling methods .

Notes

Substituent-Driven Applications : The choice of substituents dictates applications; for example, pyridinyl and dimethoxyphenyl groups may favor kinase inhibition, while methylphenyl analogs are suited for nucleic acid research .

Synthetic Challenges : Bulky substituents (e.g., dimethoxyphenyl) require optimized reaction conditions to avoid steric hindrance during purification .

Data Gaps: Limited bioavailability or toxicity data for these compounds highlight the need for further pharmacological profiling.

Biological Activity

The compound 9-(3,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide , identified by its CAS number 898443-25-9 , is a purine derivative that has garnered interest in scientific research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N6O4C_{19}H_{16}N_{6}O_{4}, with a molecular weight of 392.375 g/mol . The structure features a purine ring system with a carbonyl group at position 6, a pyridinyl group at position 2, and a 3,4-dimethoxyphenyl group at position 9. The unique arrangement of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of purine derivatives. While specific data on this compound's activity is scarce, similar compounds have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (breast cancer)3.79
Compound BNCI-H460 (lung cancer)12.50
Compound CHep-2 (laryngeal cancer)3.25

These findings suggest that This compound may exhibit similar cytotoxic effects, warranting further investigation.

Anti-inflammatory Effects

Compounds within the purine class have also been studied for their anti-inflammatory properties. For instance, related derivatives have demonstrated effective inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

CompoundCOX Inhibition (%)Reference
Compound DCOX-1: 55%
Compound ECOX-2: 62%

The potential for anti-inflammatory activity in this compound could be explored through similar assays.

Case Studies and Research Findings

  • Cell Viability Assays : Preliminary studies involving cell viability assays on various cancer cell lines could provide insight into the cytotoxic effects of this compound.
  • In Vivo Studies : Future research should include in vivo models to assess the therapeutic potential and safety profile of This compound .
  • Structure-Activity Relationship (SAR) : Understanding the SAR will be critical in optimizing the biological activity of this compound by modifying functional groups to enhance efficacy and reduce toxicity.

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